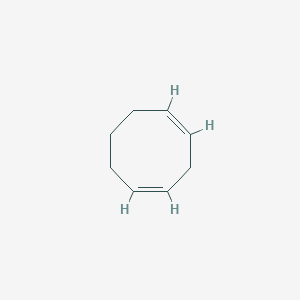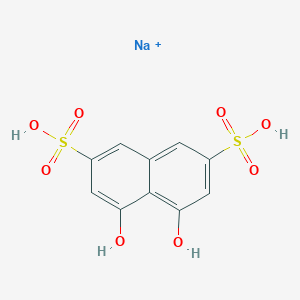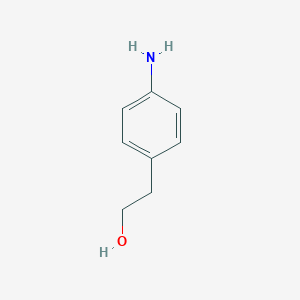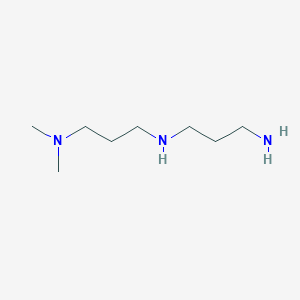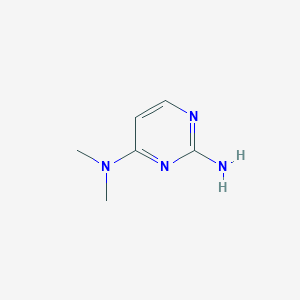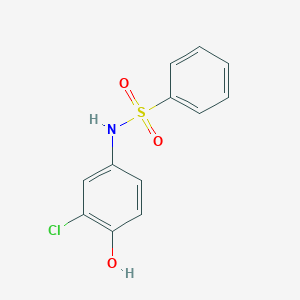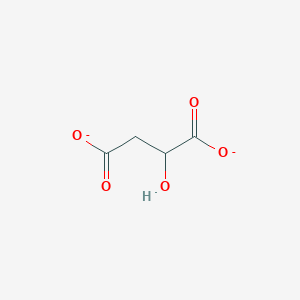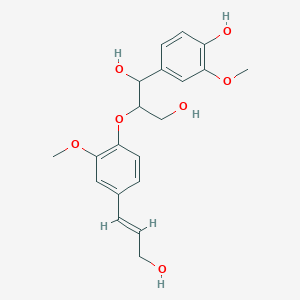![molecular formula C16H16N2O3 B086826 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-21-2](/img/structure/B86826.png)
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications in various fields.
作用機序
The exact mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is not fully understood. However, it has been proposed that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide may inhibit the activity of certain enzymes involved in the inflammatory response.
生化学的および生理学的効果
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis. In addition, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new formulations of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide that can improve its solubility and bioavailability in vivo. Furthermore, the mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide needs to be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves the condensation reaction between 4-methoxybenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an appropriate aldehyde to form the final product, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide.
科学的研究の応用
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
51771-21-2 |
|---|---|
製品名 |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChIキー |
FVFJLTPQIFBTGJ-GZTJUZNOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



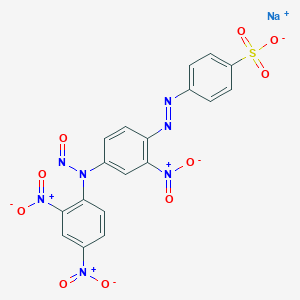
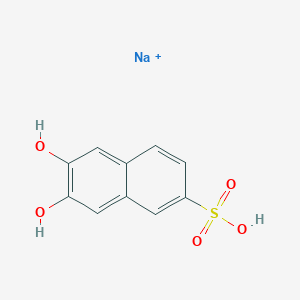
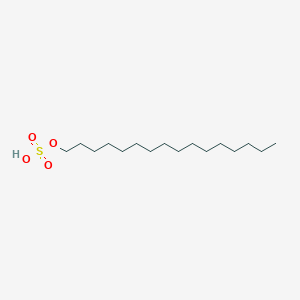
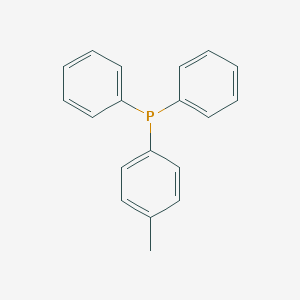
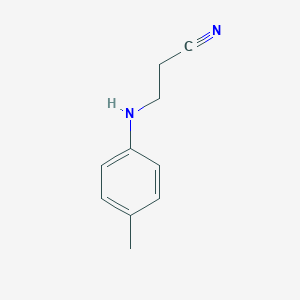
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
